molecular formula C25H30N4O3S B2935930 N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021074-97-4

N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2935930
CAS No.: 1021074-97-4
M. Wt: 466.6
InChI Key: WGYDZXGPPDOGDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C25H30N4O3S and its molecular weight is 466.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

One study focused on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives. These compounds were synthesized via condensation and evaluated for their cytotoxic and anti-5-lipoxygenase inhibition activities, indicating their potential in anticancer and anti-inflammatory research (Rahmouni et al., 2016). Such findings suggest that compounds with complex structures like the one mentioned could be synthesized through similar methods and evaluated for comparable biological activities.

Heterocyclic Chemistry Applications

Research on heterocyclic compounds, including pyrazolo[3,4-b]pyridines, underscores their importance in medicinal chemistry and drug design. These compounds are synthesized for various applications, including their antimicrobial, antitumor, and antioxidant properties. For example, the study by Quiroga et al. (1999) on 3-aryl-5-cyanopyrazolo[3,4-b]pyridines demonstrates the chemical versatility and potential pharmacological applications of such compounds (Quiroga et al., 1999).

Molecular Interaction Studies

Molecular interaction studies, such as those conducted by Shim et al. (2002), provide insights into how compounds interact with specific receptors, which is crucial for drug development. The study on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor highlights the complex interplay between molecular structure and receptor binding (Shim et al., 2002).

Antifungal and Antimicrobial Activities

Compounds with pyrazole and pyrazolopyridine frameworks have been studied for their antifungal and antimicrobial activities. For instance, the synthesis and evaluation of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives showed moderate antifungal activities, indicating the potential of these compounds in developing new antimicrobial agents (Wu et al., 2012).

Properties

IUPAC Name

N-cycloheptyl-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3S/c1-17-23-21(25(30)26-19-11-7-2-3-8-12-19)15-22(18-9-5-4-6-10-18)27-24(23)29(28-17)20-13-14-33(31,32)16-20/h4-6,9-10,15,19-20H,2-3,7-8,11-14,16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYDZXGPPDOGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4CCCCCC4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.